2-hydrazinyl-4-(1H-1,2,4-triazol-1-yl)pyrimidine
Overview
Description
1,2,4-triazole derivatives are important active pharmaceutical scaffolds. They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in several studies . For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps. The exact reactions would depend on the specific derivatives being synthesized .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various spectroscopic techniques. For instance, the IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups .Scientific Research Applications
Synthesis and Biological Activity
2-Hydrazinyl-4-(1H-1,2,4-triazol-1-yl)pyrimidine and its derivatives have been synthesized and explored for their antimicrobial activities. For instance, certain derivatives of 1,2,4-triazolo[1,5-a]pyrimidines have shown comparable results with reference drugs like ampicillin and fluconazole in in vitro antibacterial and antifungal tests (Mostafa et al., 2008).
Chemical Transformations and Isomerization
The compound has been used in studies exploring chemical transformations, such as the conversion of s-triazolo[4,3-a]pyrimidines into their [1,5-a] isomers. This transformation has implications in the study of chemical reaction rates and mechanisms (Brown & Nagamatsu, 1978).
Structural Chemistry and Synthesis Techniques
In the field of structural chemistry, this compound has been used in the synthesis of various nitrogen heterocyclic compounds. It plays a key role in producing triazolopyrimidines, demonstrating its utility in the development of new molecular structures (Helmick, 1966).
Potential in Medicinal Applications
Compounds derived from this compound have been investigated for their potential as therapeutic agents. For example, triazolo[1,5-c]pyrrolo[3,2-e]pyrimidines have been synthesized as potential antibacterial agents (Dave & Shah, 2002).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-(1,2,4-triazol-1-yl)pyrimidin-2-yl]hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N7/c7-12-6-9-2-1-5(11-6)13-4-8-3-10-13/h1-4H,7H2,(H,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDGJFZQEHIAIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1N2C=NC=N2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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